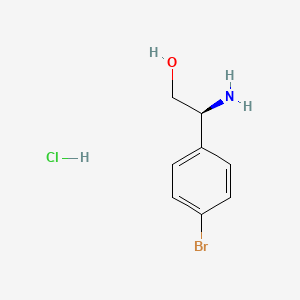

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Descripción general

Descripción

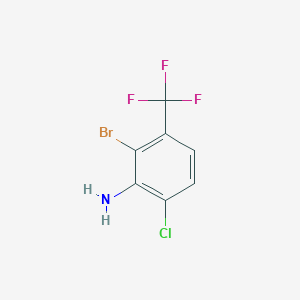

“(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” is likely a compound that contains an amino group (-NH2) and a bromophenyl group (a benzene ring with a bromine atom attached) on a 2-carbon chain, with a hydrochloride group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving electrophilic aromatic substitution or nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the bromophenyl group), a two-carbon chain (from the ethanol part), an amino group, and a hydrochloride group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as those involving the amino group or the bromine atom on the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like 4-Bromophenethyl alcohol have a density of 1.436 g/mL at 25 °C and a boiling point of 138 °C/9 mmHg .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Development

One of the core applications of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is in chemical synthesis and drug development. This compound serves as a key intermediate for the synthesis of various pharmaceuticals. For instance, it is pivotal in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic drug. The synthesis involves cross-coupling reactions and has been optimized to enhance yield and reduce costs associated with palladium use and removal of toxic byproducts, addressing the challenges in large-scale production (Yanan Qiu et al., 2009).

Therapeutic Applications and Biological Effects

The therapeutic potential of compounds structurally related to this compound has been explored in various fields of medicine. Tyrosol and hydroxytyrosol, phenolic compounds with a structural similarity, have shown promising antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings indicate the potential application of such compounds in dentistry for their therapeutic benefits, highlighting the importance of further research into their clinical applications (Adriano Costa Ramos et al., 2020).

Contribution to Understanding Ethanol's Biological Actions

Research involving ethanol and its biological mechanisms has indirectly contributed to understanding the effects of related compounds. For example, studies on ethanol's interaction with ion channels and receptor desensitization offer insights into how compounds like this compound might interact with similar biological targets. Such research helps elucidate the acute and chronic actions of ethanol on receptor function, providing a framework for studying other compounds with potential effects on neuronal transmission and behavior (A. Dopico & D. Lovinger, 2009).

Potential for Ethanol Production and Bioenergy

The study of bio-ethanol and its production from lignocellulosic materials has relevance to the broader context of renewable energy sources. While not directly related to this compound, the advancements in ethanol production technologies could inform research on related compounds and their potential applications in bioenergy. For example, the optimization of hydrolysis processes for cellulose conversion to reducing sugars, and subsequent fermentation to ethanol, highlights the importance of catalyst selection and process conditions. This research has implications for the efficient production of ethanol and other alcohols from renewable resources, contributing to the development of sustainable energy solutions (M. Ni, D. Leung, & M. Leung, 2007).

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo oxidation reactions . The oxidation of secondary alcohols by polymer-supported chromic acid has been studied, and the kinetics indicate a zero-order reaction with respect to the oxidant and substrate .

Biochemical Pathways

Related compounds such as 4-bromophenylacetic acid have been shown to be involved in various biochemical reactions, including the formation of hydrazone derivatives .

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density have been reported .

Result of Action

Related compounds have been shown to have various biological and pharmacological activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to alter the activity of antioxidant enzymes such as catalase and superoxide dismutase in fish models . These changes can lead to oxidative stress and impact cellular homeostasis. Furthermore, the compound’s effect on gene expression can result in altered cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but its effects on cellular function can vary with prolonged exposure . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of cellular homeostasis . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQGURGSEYFRCS-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)